molecular formula C11H15ClFN B3161383 (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine CAS No. 869945-18-6

(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine

Cat. No. B3161383
CAS RN: 869945-18-6
M. Wt: 215.69 g/mol
InChI Key: JDYILQXGOTUZQF-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15ClFN . It is used for research purposes .

Scientific Research Applications

Chemical Reactions and Synthesis The compound (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol, leading to the formation of target amides and resistant butyl esters, showcasing its potential in the development of novel compounds (I. Novakov et al., 2017). Additionally, its involvement in the synthesis of arprinocid, a coccidiostat candidate, highlights its application in creating labeled compounds for biological and pharmaceutical research (R. Ellsworth et al., 1989).

Pharmacological Studies Although direct applications in pharmacological studies of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine were not found, related compounds such as 1-(3-fluorophenyl)-2-amino-ethanol and its derivatives have been studied for their effects on blood pressure and toxicity, indicating a potential area for further exploration with this compound (A. M. Lands, 1952).

Material Science In the field of material science, the derivative compounds, such as 4-(6-methoxy-2-naphthyl)butan-2-one, have been examined for their anti-inflammatory properties, suggesting that (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine could potentially be modified for similar applications (A. C. Goudie et al., 1978).

Analytical Chemistry The compound and its related structures have applications in analytical chemistry, such as in the high-performance liquid chromatographic determination of aliphatic thiols, indicating its utility as a derivatization reagent for enhancing detection sensitivity (R. Gatti et al., 1990).

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYILQXGOTUZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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